N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide
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Description
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C16H18N2O5 and its molecular weight is 318.329. The purity is usually 95%.
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Mechanism of Action
Target of Action
Isoxazoles and benzamides have a wide range of biological activities and can interact with various targets. For example, some isoxazoles act as inhibitors of enzymes like cyclooxygenase-2 (COX-2), making them potentially useful in treating inflammation .
Mode of Action
The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For instance, enzyme inhibitors typically work by binding to the active site of the enzyme and preventing it from catalyzing its reaction .
Biochemical Pathways
Isoxazoles and benzamides can be involved in a variety of biochemical pathways due to their diverse biological activities. For example, COX-2 inhibitors like some isoxazoles can affect the synthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
The ADME properties of these compounds can also vary widely. Factors such as the compound’s size, polarity, and stability can affect its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of these compounds depend on their specific targets and mode of action. For example, by inhibiting COX-2, some isoxazoles can reduce the production of prostaglandins, thereby potentially reducing inflammation and pain .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-20-12-7-9(8-13(21-2)14(12)22-3)15(19)17-16-10-5-4-6-11(10)18-23-16/h7-8H,4-6H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCOGMRSVBVPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CCCC3=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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